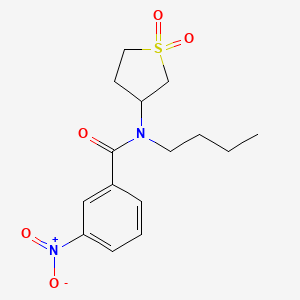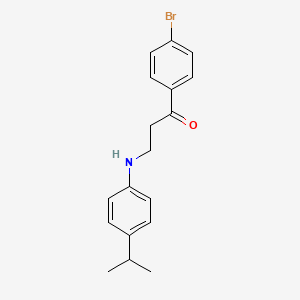![molecular formula C13H14ClNO B2711837 1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one CAS No. 2175581-83-4](/img/structure/B2711837.png)
1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactam structures known for their biological and pharmacological activities. This compound is characterized by the presence of a chlorophenyl group attached to an azetidine ring, which is further connected to a prop-2-en-1-one moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one involves multiple steps, typically starting with the preparation of the azetidine ring. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with azetidine in the presence of a base to form the intermediate 3-[(2-chlorophenyl)methyl]azetidine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The prop-2-en-1-one moiety can participate in addition reactions with various electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer. Preclinical studies often focus on its efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique structure allows for the creation of novel polymers and catalysts.
作用机制
The mechanism of action of 1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound is known to bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, a protein involved in cell division, thereby exhibiting antiproliferative effects . The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are crucial for cell survival and proliferation.
相似化合物的比较
1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one can be compared with other azetidinone derivatives, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
3-Allylazetidin-2-one: Another azetidinone derivative with an allyl group, which may exhibit different pharmacological properties.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: This compound has a butadiene moiety, which can influence its chemical behavior and biological effects.
属性
IUPAC Name |
1-[3-[(2-chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-2-13(16)15-8-10(9-15)7-11-5-3-4-6-12(11)14/h2-6,10H,1,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJMUVLBEJUQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
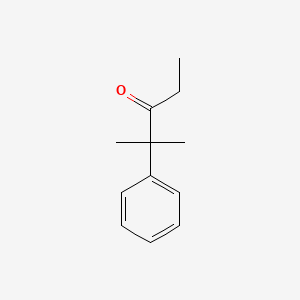
![2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2711757.png)
![N-(1-cyano-1-methylethyl)-2-{4-[1-(2-fluorophenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2711758.png)


![Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711763.png)
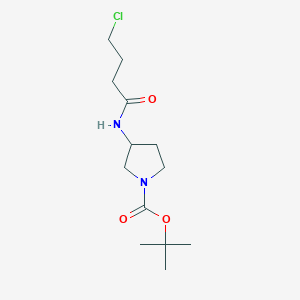
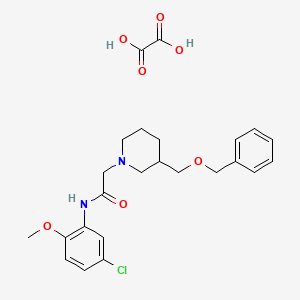
![3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2711767.png)
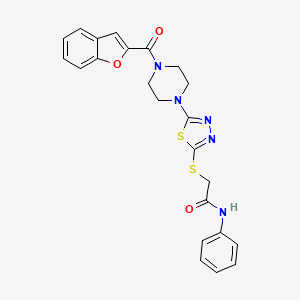
![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]thiomorpholine](/img/structure/B2711769.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B2711771.png)
